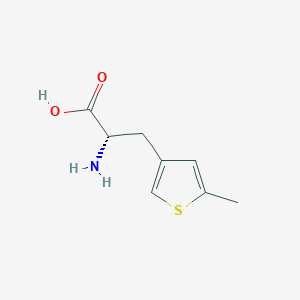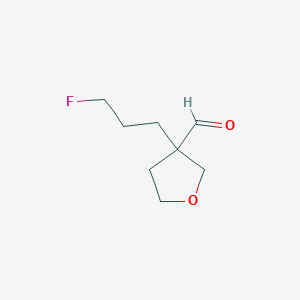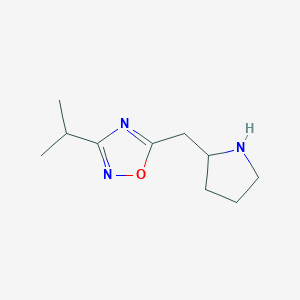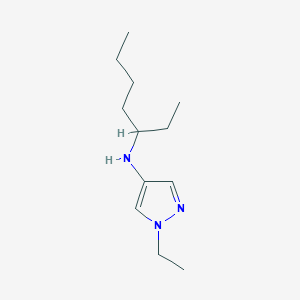
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position and a heptan-3-yl group at the N-position of the pyrazole ring
Preparation Methods
The synthesis of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with heptan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or heptan-3-yl groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various physiological effects.
For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can result in the inhibition of specific biochemical pathways, which may be beneficial in treating diseases associated with overactive enzymes.
Comparison with Similar Compounds
1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family. Some of these compounds include:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: This compound has a methyl group at the 1-position and a phenyl group at the 3-position. It is used in the synthesis of pharmaceuticals and agrochemicals.
1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound features an ethyl group at the 1-position and a 4-methoxyphenyl group at the 3-position. It is studied for its potential biological activities.
1-Propyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a propyl group at the 1-position and a 4-chlorophenyl group at the 3-position. It is used as an intermediate in the synthesis of various chemical products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptan-3-yl group provides hydrophobic characteristics, while the ethyl group at the 1-position influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-ethyl-N-heptan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
DPBREMGOVWKYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


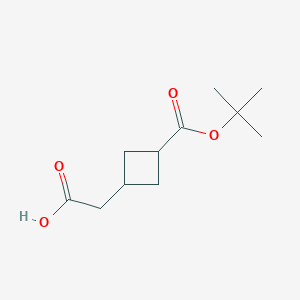
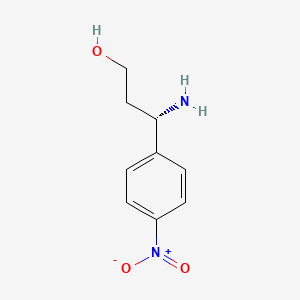
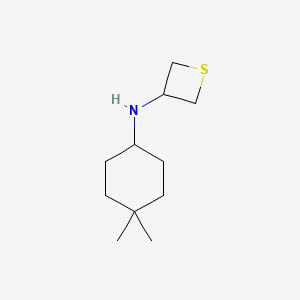

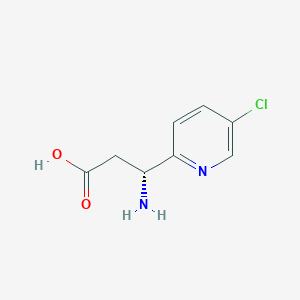
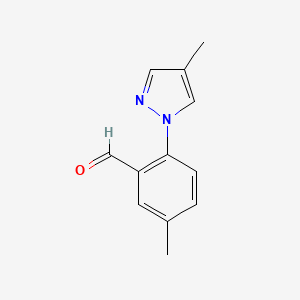
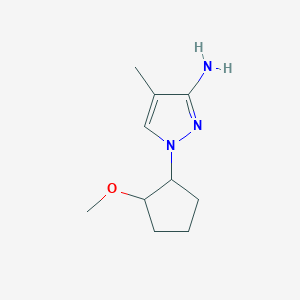
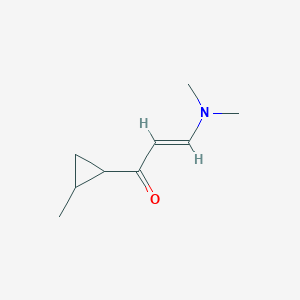

![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
